molecular formula C13H9ClN4 B5630782 1-(4-chlorophenyl)-5-phenyl-1H-tetrazole CAS No. 5650-13-5

1-(4-chlorophenyl)-5-phenyl-1H-tetrazole

Cat. No.: B5630782
CAS No.: 5650-13-5
M. Wt: 256.69 g/mol
InChI Key: SXFLLGWZZXJPOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-5-phenyl-1H-tetrazole is a chemical compound provided for research and development purposes. Tetrazole derivatives are a significant class of heterocyclic compounds in medicinal and agrochemical research due to their versatile bioactivity and role as bioisosteres. A key application of the tetrazole ring in drug discovery is its use as a carboxylic acid bioisostere ; the tetrazole group can mimic the acidic nature and geometry of a carboxylate group, often leading to improved metabolic stability and altered pharmacokinetic properties in candidate molecules . Research into structurally similar 1,5-diaryl substituted tetrazoles has demonstrated their potential as inhibitors of the cyclooxygenase-2 (COX-2) enzyme , a key target in inflammation and cancer research . Furthermore, various tetrazole derivatives have been synthesized and evaluated for their antifungal activity , showing significant efficacy against strains such as Candida albicans . Beyond pharmaceutical applications, tetrazole-containing compounds are also investigated in material science for their energetic properties , as the tetrazole ring can contribute to high density and thermal stability . This product is intended for use in early-stage discovery research. For Research Use Only. Not for human, therapeutic, or diagnostic use. The buyer assumes responsibility for confirming product identity and/or purity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)-5-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4/c14-11-6-8-12(9-7-11)18-13(15-16-17-18)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFLLGWZZXJPOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20971920
Record name 1-(4-Chlorophenyl)-5-phenyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20971920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5650-13-5
Record name 1-(4-Chlorophenyl)-5-phenyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20971920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Pathways and Methodologies for 1 4 Chlorophenyl 5 Phenyl 1h Tetrazole and Its Analogues

Conventional [3+2] Cycloaddition Approaches for Tetrazole Formation

The most fundamental and widely employed method for synthesizing tetrazoles is the [3+2] cycloaddition reaction. researchgate.netresearchgate.netthieme-connect.com This approach involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. In the context of tetrazole synthesis, this typically involves an azide (B81097) and a nitrile.

The reaction between an organic azide and a nitrile is a classic example of a [2+3] cycloaddition. acs.org For the synthesis of 1,5-disubstituted tetrazoles like 1-(4-chlorophenyl)-5-phenyl-1H-tetrazole, this would involve the reaction of 4-chlorophenyl azide with benzonitrile. However, this reaction often requires activated nitriles with electron-withdrawing groups to proceed efficiently. mdpi.com

A more common and versatile approach is the reaction of a nitrile with an azide salt, such as sodium azide, often in the presence of a Lewis or Brønsted acid catalyst. organic-chemistry.orgyoutube.com The acid activates the nitrile, making it more susceptible to nucleophilic attack by the azide anion. youtube.com The subsequent cyclization of the intermediate leads to the formation of the tetrazole ring. acs.orgnih.gov

Table 1: Overview of Conventional [3+2] Cycloaddition for Tetrazole Synthesis
ReactantsGeneral ConditionsKey FeaturesReference
Organic Azide + NitrileOften requires activated nitriles (electron-withdrawing groups).Direct formation of 1,5-disubstituted tetrazoles. Regioselective. acs.org
Nitrile + Sodium AzideRequires a catalyst (Lewis or Brønsted acid) and often elevated temperatures.Versatile and widely used for 5-substituted-1H-tetrazoles. organic-chemistry.orgyoutube.com
Aryl HalidesOne-pot transformation to aryl tetrazoles.Direct conversion, simplifying the synthetic route. organic-chemistry.org

Nitrile-Azide Cycloaddition Variants and Catalytic Enhancements

To improve the efficiency and scope of the nitrile-azide cycloaddition, various catalytic systems have been developed. Lewis acids such as zinc chloride, aluminum salts, and copper(II) species have been shown to effectively catalyze the reaction by activating the nitrile group. organic-chemistry.orgresearchgate.net For instance, the use of zinc(II) chloride in solvents like isopropanol (B130326) or n-propanol allows for mild reaction conditions and short reaction times. organic-chemistry.org

Copper catalysts, in particular, have gained attention. A copper(I) catalyst in a DMF/MeOH solvent system facilitates the [3+2] cycloaddition of nitriles with trimethylsilyl (B98337) azide, likely proceeding through an in-situ formed copper azide species. researchgate.net Similarly, a novel magnetic Co–Ni/Fe3O4@mesoporous silica (B1680970) hollow sphere nanocomposite has been reported as a highly efficient and recyclable catalyst for the synthesis of tetrazoles from aromatic nitriles and sodium azide. rsc.org This catalyst demonstrated high activity, leading to excellent product yields in short reaction times under mild conditions. rsc.org

Organocatalysis has also emerged as a viable strategy. An in situ generated organocatalyst, 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide, has been shown to accelerate the azide-nitrile coupling under neutral conditions with microwave heating. organic-chemistry.org Cobalt(II) complexes have also been successfully employed as homogeneous catalysts for the [3+2] cycloaddition of sodium azide to organonitriles, with mechanistic studies indicating the formation of an intermediate cobalt(II) diazido complex. nih.govacs.org

Multi-Component Reaction (MCR) Strategies for Tetrazole Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical route to complex molecules, including tetrazoles. nih.govacs.orgrsc.org The Ugi-tetrazole four-component reaction (UT-4CR) is a prominent example, providing access to α-aminomethyl tetrazoles, which are valuable building blocks in medicinal chemistry. acs.org This reaction typically involves an isocyanide, an oxo component (aldehyde or ketone), an amine, and hydrazoic acid (often generated in situ from trimethylsilyl azide). acs.orgrsc.org

The versatility of MCRs allows for the synthesis of a diverse range of tetrazole derivatives. For instance, a one-pot, three-component reaction of an amine, triethyl orthoformate, and sodium azide can be used to generate 1-substituted-1H-tetrazoles. researchgate.net Another MCR strategy involves the reaction of aldehydes, hydroxylamine (B1172632) hydrochloride, and sodium azide, catalyzed by humic acid in water, to produce 5-substituted 1H-tetrazoles. researchgate.net These methods highlight the power of MCRs in rapidly generating libraries of tetrazole compounds from readily available starting materials. beilstein-journals.org

Sustainable and Green Chemistry Principles in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. dntb.gov.ua This trend is also evident in the synthesis of tetrazoles, including this compound.

A key aspect of green chemistry is the use of safer solvents or solvent-free conditions. Water has been successfully employed as a reaction medium for the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide, using zinc salts as catalysts. organic-chemistry.org Polyethylene glycol (PEG) has also been used as a green solvent in the copper(II)-catalyzed cycloaddition of organic nitriles with sodium azide. rsc.org

The use of heterogeneous and recyclable catalysts is another cornerstone of green chemistry. Nanocatalysts, such as nano-TiCl4·SiO2, have been used for the efficient synthesis of 5-substituted 1H-tetrazoles under eco-friendly conditions. scielo.org.za Similarly, a copper(II) catalyst immobilized on Fe3O4@SiO2@L-arginine has been reported as a novel, recyclable, and non-corrosive catalyst for tetrazole synthesis. rsc.org The magnetic nature of some of these catalysts facilitates their easy separation and reuse, minimizing waste. rsc.orgrsc.org Natural and biodegradable catalysts, like Natrolite zeolite and humic acid, have also been explored for tetrazole synthesis, further enhancing the green credentials of these methods. researchgate.netrsc.org

Table 2: Green Chemistry Approaches in Tetrazole Synthesis
Green PrincipleMethodologyCatalyst/SolventAdvantagesReference
Use of Safer SolventsNitrile-azide cycloadditionWater, Polyethylene Glycol (PEG)Environmentally benign, often mild conditions. organic-chemistry.orgrsc.org
Heterogeneous/Recyclable CatalystsNitrile-azide cycloadditionNano-TiCl4·SiO2, Cu(II) on Fe3O4@SiO2@L-arginine, Co–Ni/Fe3O4@MMSHSEasy separation, reusability, reduced waste. rsc.orgrsc.orgscielo.org.za
Natural/Biodegradable CatalystsMCR for 5-substituted 1H-tetrazolesHumic acid, Natrolite zeoliteInexpensive, non-toxic, readily available. researchgate.netrsc.org

Derivatization Strategies for Functionalization of this compound

Derivatization of the core this compound structure allows for the fine-tuning of its properties and the exploration of structure-activity relationships. nih.gov This can be achieved through reactions at the nitrogen atoms of the tetrazole ring or by modifying the substituent at the C-5 position.

N-Substitution Reactions

Alkylation of the tetrazole ring is a common derivatization strategy. The reaction of 5-substituted tetrazoles with alkylating agents such as alkyl halides or dialkyl sulfates typically yields a mixture of 1,5- and 2,5-disubstituted tetrazoles. nanomedicine-rj.com The ratio of these regioisomers can be influenced by factors like the nature of the substituent at the C-5 position and the reaction conditions. nanomedicine-rj.com For example, treatment of tetrazolate salts with benzyl (B1604629) bromide in the presence of NiO nanoparticles can lead to the formation of both 1,5- and 2,5-disubstituted products. nanomedicine-rj.com

C-5 Position Modifications and Their Synthetic Routes

Modification at the C-5 position often involves starting from a different nitrile precursor in the initial tetrazole synthesis. For instance, to introduce different aryl groups at the C-5 position, the corresponding substituted benzonitriles would be used in the cycloaddition reaction.

Alternatively, functional groups on the C-5 phenyl ring can be further modified. For example, if the C-5 phenyl ring contains a nitro group, it can be reduced to an amino group, which can then be used in a variety of subsequent reactions. Similarly, a hydroxyl group on the phenyl ring could be alkylated or acylated.

Synthesizing derivatives with different substituents at the C-5 position is crucial for exploring the biological activity of tetrazole compounds. For example, the synthesis of C5-tetrazole derivatives of 2-amino-adipic acid has been explored to develop new NMDA receptor antagonists. nih.gov High-order multicomponent reactions have also been employed to create hybrid molecules, such as 1,5-disubstituted tetrazole-indole hybrids, where the C-5 substituent is an indole (B1671886) moiety. beilstein-journals.org

Chemical Reactivity and Transformation Mechanisms of 1 4 Chlorophenyl 5 Phenyl 1h Tetrazole

Tetrazole Ring Reactivity and Transformations

The 1,5-disubstituted tetrazole ring is a stable aromatic system, yet it can undergo specific transformations under energetic conditions, primarily involving the extrusion of molecular nitrogen.

While the formation of 1,5-disubstituted tetrazoles often involves a [3+2] cycloaddition, the reactivity of the formed tetrazole ring can be seen in the reverse reaction, a retro-[3+2] cycloaddition. nih.gov This transformation is typically induced by thermal or photochemical energy. wikipedia.orgacs.org

Under these conditions, the tetrazole ring can extrude a molecule of dinitrogen (N₂), a highly stable leaving group, to generate a reactive nitrilimine intermediate. wikipedia.orgacs.org This 1,3-dipolar species can then participate in a variety of subsequent 1,3-dipolar cycloaddition reactions with suitable dipolarophiles, leading to the formation of new heterocyclic systems. wikipedia.orgacs.org The thermal decomposition of C,N-substituted tetrazoles is a controlled method for generating these highly reactive nitrilimines for further synthetic applications. acs.org

The tetrazole ring in 1,5-diaryl derivatives can be opened through the input of energy, such as heat (thermolysis) or electron-based methods like UV irradiation (photolysis) and electron impact mass spectrometry (EI-MS). wikipedia.org

Studies on similar 1,5-disubstituted tetrazoles under EI-MS have revealed multiple fragmentation pathways. wikipedia.org These include:

The loss of a neutral nitrogen molecule (N₂) to form a transient diazirine intermediate. wikipedia.org

Ring-opening at the labile N3–N4 and C5–N1 bonds. wikipedia.org

Cleavage of the substituent at the N1 position. wikipedia.org

Thermolysis, particularly in the presence of acylating agents like acyl halides, can lead to a degradative ring transformation. mdpi.com In this process, the tetrazole ring opens and rearranges to form other stable five-membered heterocycles, most notably 1,3,4-oxadiazoles. mdpi.com The rate of this thermal decomposition can be dramatically accelerated under specific high-temperature continuous flow conditions compared to conventional batch heating. mdpi.com

Substitution Patterns on Phenyl Rings and the Tetrazole Core

The reactivity of 1-(4-chlorophenyl)-5-phenyl-1H-tetrazole is significantly influenced by the electronic nature of its substituents. electrochemsci.org The 4-chlorophenyl group at the N-1 position exerts an electron-withdrawing effect, which modulates the electron density and stability of the entire tetrazole ring system. researchgate.netnih.gov Similarly, substituents on the C-5 phenyl ring would further alter the molecule's electronic properties and reactivity. nih.gov

Functionalization is not limited to the appended phenyl rings; the tetrazole core itself can be a site of reaction. The C-5 position of N-1 substituted tetrazoles is particularly reactive. For instance, organomagnesium intermediates, which are more stable than their lithiated counterparts, can be generated by C-H deprotonation at the C-5 position. acs.org These intermediates can then react with various electrophiles, such as aldehydes and ketones, to install new functional groups directly onto the tetrazole ring. acs.orgnih.gov

Furthermore, the introduction of a halogen at the C-5 position, creating a 5-halo-1-aryltetrazole, provides a versatile handle for further modification. These halogenated tetrazoles can participate in transition-metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds at the C-5 position. acs.orgnih.gov For example, 5-bromotetrazole intermediates have been used in palladium-catalyzed coupling reactions to synthesize novel 1,5-diaryl tetrazoles. nih.gov

Redox Behavior and Associated Chemical Transformations

The tetrazole ring is a robust heterocycle that is generally resistant to metabolic degradation, such as β-oxidation. acs.orgnih.gov However, it can participate in specific redox reactions under electrochemical conditions. The high nitrogen content and the electron-withdrawing nature of the ring are key factors in its electrochemical behavior. researchgate.net

Oxidation: Anodic oxidation of tetrazoles, particularly their corresponding anions formed in the presence of a base, has been demonstrated. acs.org The oxidation of N-substituted aminotetrazole anions occurs at a potential of approximately 0.8 V vs Fc and leads to an unstable intermediate that rapidly fragments, losing two molecules of N₂ to form an isocyanide. acs.org This indicates that the tetrazole ring can be broken down via an oxidative pathway.

Reduction: The tetrazole moiety can also undergo reduction. Electrochemical methods have been employed to cleave protecting groups from the N-1 position of the tetrazole ring. nih.govacs.org This process involves the reduction of the protecting group at a cathode, which leads to fragmentation and release of the tetrazole anion. nih.govacs.org In other applications, such as the electrochemical synthesis of azo-tetrazole compounds from nitro-tetrazole precursors, the substituent on the tetrazole ring is reduced under cathodic conditions, with the specific product being controllable by adjusting the applied potential. nih.gov These examples demonstrate that the tetrazole system can accept electrons, leading to associated chemical transformations.

Advanced Spectroscopic and Crystallographic Characterization of 1 4 Chlorophenyl 5 Phenyl 1h Tetrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of organic molecules. For 1-(4-chlorophenyl)-5-phenyl-1H-tetrazole, ¹H and ¹³C NMR spectroscopy would provide critical information regarding the electronic environment of the hydrogen and carbon atoms, respectively.

Regrettably, specific experimental ¹H and ¹³C NMR data for this compound are not available in the reviewed literature. However, the expected spectra can be predicted based on the known chemical shifts of similar aromatic and heterocyclic structures.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display signals corresponding to the protons of the phenyl and chlorophenyl rings. The protons of the phenyl group would likely appear as a multiplet in the aromatic region. The protons on the 4-chlorophenyl group are expected to present as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring, due to coupling between adjacent protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum would be expected to show distinct signals for each carbon atom in the molecule. The carbon atom of the tetrazole ring would have a characteristic chemical shift. The phenyl and chlorophenyl rings would each exhibit a set of signals, with the carbon attached to the chlorine atom showing a shift influenced by the halogen's electronegativity.

For comparative purposes, the related isomer, 5-(4-chlorophenyl)-1H-tetrazole, has been characterized by NMR. In a study using DMSO-d6 as a solvent on a 400 MHz spectrometer, the ¹H NMR spectrum showed two doublets at δ 8.05 (d, J = 8.8 Hz, 2H) and δ 7.68 (d, J = 8.4 Hz, 2H) ppm. rsc.org The ¹³C NMR spectrum of this isomer displayed signals at δ 155.3, 136.4, 130.0, 129.2, and 123.5 ppm. rsc.org It is important to note that these values are for the isomer and would differ for this compound due to the different substitution pattern on the tetrazole ring.

Vibrational Analysis via Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the functional groups and bonding arrangements within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands. These would include C-H stretching vibrations from the aromatic rings, C=C and C=N stretching vibrations within the phenyl and tetrazole rings, and the C-Cl stretching vibration. The specific frequencies of these vibrations would be indicative of the molecular structure.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also reveal key vibrational modes. Aromatic ring vibrations are typically strong in Raman spectra.

While specific experimental IR and Raman spectra for this compound were not found, data for the isomer 5-(4-chlorophenyl)-1H-tetrazole shows characteristic FT-IR (KBr) peaks at 3092, 3060, 1609, 1564, 1486, 1435, 1160, 1096, 1053, 1020, 990, 833, and 745 cm⁻¹. rsc.org

High-Resolution Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy by providing its exact mass. For this compound, with a molecular formula of C₁₃H₉ClN₄, the calculated monoisotopic mass is 256.05157 Da. nih.gov

X-ray Crystallography for Solid-State Structural Determination

A search of crystallographic databases did not yield an experimental crystal structure for this compound. Therefore, detailed crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates are not available at this time.

For context, the crystal structure of a related compound, 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one, has been reported. It crystallizes in the monoclinic P2₁/c space group with unit cell parameters of a = 11.2593(4) Å, b = 12.1848(4) Å, c = 9.5498(3) Å, and β = 103.053(1)°. In this structure, the chlorophenyl and phenyl rings are twisted with respect to the central pyrazolone (B3327878) ring. researchgate.net A crystallographic study of this compound would be invaluable in understanding its solid-state packing and intermolecular interactions.

Computational and Theoretical Investigations of 1 4 Chlorophenyl 5 Phenyl 1h Tetrazole

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic properties of many-electron systems. It is employed to calculate the optimized geometry, electronic structure, and reactivity descriptors of 1-(4-chlorophenyl)-5-phenyl-1H-tetrazole. Such calculations are typically performed using specific functionals, like B3LYP, combined with a basis set such as 6-311++G(d,p) or cc-pVDZ, to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.net

Electronic Structure Analysis and Frontier Molecular Orbitals

The electronic and chemical reactivity of a molecule is primarily governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO is the electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability; a larger energy gap implies higher stability and lower chemical reactivity. researchgate.net

For tetrazole derivatives, the HOMO is often distributed over the phenyl rings and the tetrazole core, while the LUMO can also be localized on these fragments, indicating the potential for intramolecular charge transfer upon electronic excitation. researchgate.netorganic-chemistry.org In related 1,5-disubstituted tetrazoles, the aryl rings at both the N1 and C5 positions are typically twisted relative to the central tetrazole ring, which affects the extent of electronic conjugation. yu.edu.jo

Table 1: Theoretical Electronic Properties of Related Tetrazole Compounds

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Method
5-(4-chlorophenyl)-1H-tetrazole -7.100 -0.900 6.200 DFT/B3LYP

Note: Data in this table is for structurally related compounds and is provided for illustrative purposes of typical computational outputs. The values for this compound may differ. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP surface displays regions of different electrostatic potential, typically color-coded where red indicates negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov

In tetrazole derivatives, the electronegative nitrogen atoms of the tetrazole ring are characteristically regions of negative potential, making them likely sites for interactions with electrophiles or for forming hydrogen bonds. researchgate.netmaxapress.com Specifically for 1,5-disubstituted tetrazoles, the sp² hybridized nitrogen atoms at positions 3 and 4 are the most prominent electron-rich areas. nih.gov Conversely, the hydrogen atoms of the phenyl rings represent regions of positive potential. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular delocalization and hyperconjugative interactions that contribute to molecular stability. researchgate.net This method examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy (E²) associated with these charge transfers. researchgate.net

For heterocyclic systems like tetrazoles, significant stabilization energies often arise from the delocalization of lone pair (LP) electrons from the nitrogen atoms into the antibonding (π) orbitals of the ring system. For instance, in the related 5-(4-chlorophenyl)-1H-tetrazole, a significant interaction involves the lone pair of a nitrogen atom (N13) donating into the π orbitals of the C11-N16 and N14-N15 bonds, with stabilization energies of 49.56 kJ/mol and 39.11 kJ/mol, respectively. researchgate.net These interactions confirm the presence of conjugative effects that stabilize the molecule. researchgate.net

Energetic Thresholds and Reaction Pathway Modeling

Computational modeling can be used to investigate the thermal stability and decomposition pathways of energetic compounds like tetrazoles. researchgate.net The tetrazole ring is known to decompose exothermically, often releasing nitrogen gas (N₂). researchgate.net Studies on related 1-phenyl-tetrazoles show that thermal decomposition typically occurs at temperatures between 190–240 °C. researchgate.net For the closely related compound 1-(4-chlorophenyl)-1H-tetrazole, the decomposition has an exothermic peak at 204 °C as measured by Differential Thermal Analysis (DTA). researchgate.net Theoretical calculations of reaction enthalpies for such decomposition pathways often show good agreement with experimental data obtained from Differential Scanning Calorimetry (DSC). researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. yu.edu.jo This method is crucial in drug discovery for identifying potential biological targets and understanding structure-activity relationships. nih.gov

While specific docking studies for this compound are not detailed in the available literature, research on analogous 1,5-diaryl tetrazoles provides significant insights. For example, derivatives have been docked into the active site of enzymes like cyclooxygenase-2 (COX-2) to evaluate their potential as anti-inflammatory agents. yu.edu.joresearchgate.net In such studies, the tetrazole ring and its substituents form key interactions with amino acid residues in the binding pocket. General docking studies on other 1-substituted tetrazoles targeting the protein tubulin have shown that the nitrogen atoms at positions 2 and 4 of the tetrazole ring can act as crucial hydrogen bond acceptors, anchoring the ligand in the active site. nih.gov

Hirshfeld Surface Analysis and Intermolecular Interaction Energy Calculations

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. researchgate.netnih.gov By mapping properties like d_norm (normalized contact distance) onto the surface, one can identify the specific atoms involved in interactions and their relative importance. nih.gov The analysis is often complemented by 2D fingerprint plots, which summarize the distribution of intermolecular contacts. researchgate.net

For aromatic compounds containing chlorine, the most significant contributions to crystal packing typically come from H···H, C···H/H···C, and Cl···H/H···Cl contacts. researchgate.netkayseri.edu.tr In a similarly substituted diaryl compound, 1-(4-chlorophenyl)-5-{4-[(2-methylphenyl)methoxy]phenyl}-1H-pyrazole, the Hirshfeld analysis revealed the following major contributions to the crystal packing: H···H (42.5%), H···C/C···H (35%), and H···Cl/Cl···H (12%). researchgate.net These interactions, along with potential π-π stacking between aromatic rings, are the primary forces governing the supramolecular assembly. nih.govnih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
5-(4-chlorophenyl)-1H-tetrazole
1-(4-chlorophenyl)-1H-tetrazole
2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole
1-(4-chlorophenyl)-5-{4-[(2-methylphenyl)methoxy]phenyl}-1H-pyrazole
Nitrogen
1,5-diaryl tetrazoles
Cyclooxygenase-2 (COX-2)

Mechanistic Insights into the Biological Activities of 1 4 Chlorophenyl 5 Phenyl 1h Tetrazole and Its Derivatives

Bioisosteric Mimicry of Carboxylic Acids and Receptor Binding Mechanisms

A fundamental aspect of the biological activity of many tetrazole derivatives, including 1-(4-chlorophenyl)-5-phenyl-1H-tetrazole, is their function as a bioisostere of the carboxylic acid group. asianpubs.orgresearchgate.nettandfonline.com Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. The tetrazole ring, with its acidic proton, can mimic the proton-donating ability of a carboxylic acid. nih.gov This mimicry allows tetrazole-containing compounds to bind to receptors and enzyme active sites that would typically accommodate a carboxylate group.

The key features of the tetrazole ring that contribute to its role as a carboxylic acid bioisostere are its pKa, which is similar to that of carboxylic acids (around 4.5-4.9), and its planar structure. nih.gov These characteristics enable it to engage in similar electrostatic and hydrogen bonding interactions as a carboxylic acid. For instance, the tetrazole moiety in the angiotensin II receptor blocker losartan (B1675146) successfully mimics the carboxylic acid group of its predecessors, leading to potent and orally active antihypertensive agents. nih.gov This principle of bioisosteric replacement has been a cornerstone in medicinal chemistry for enhancing the pharmacological properties of drug candidates. tandfonline.comnih.gov By replacing a carboxylic acid with a tetrazole, it is often possible to improve metabolic stability and bioavailability. tandfonline.comnih.gov

Antimicrobial Action Mechanisms

Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral effects. The mechanisms underlying these actions are varied and often target essential cellular processes of the microorganisms.

Proposed Antibacterial Modalities

The antibacterial action of tetrazole derivatives is multifaceted. One of the proposed mechanisms involves the inhibition of essential bacterial enzymes. For some tetrazole-based compounds, DNA gyrase and topoisomerase IV have been identified as potential targets. nih.gov These enzymes are crucial for DNA replication, recombination, and repair in bacteria, and their inhibition leads to bacterial cell death. The transition from thiourea (B124793) derivatives to tetrazole-imide hybrids has been shown to significantly increase antimicrobial properties, with some compounds exhibiting higher activity than the reference drug ciprofloxacin (B1669076) against both Gram-positive and Gram-negative bacteria. nih.gov

Another study on 5-(4-chlorophenyl)-1H-tetrazole and its precursor, 4-chlorobenzaldehyde (B46862) oxime, demonstrated a bactericidal effect against both hospital-isolated and reference bacterial strains. researchgate.netjmchemsci.com The bactericidal nature of these compounds was confirmed by determining the minimum bactericidal concentration (MBC) to minimum inhibitory concentration (MIC) ratio. researchgate.net While the precise molecular targets were not fully elucidated in this study, the broad-spectrum activity suggests interference with fundamental bacterial processes. Furthermore, the incorporation of a tetrazole moiety into other antibacterial scaffolds, such as ciprofloxacin and pipemidic acid, has yielded hybrid molecules with notable antibacterial and antiproliferative activities. isfcppharmaspire.com

Antifungal Pathways and Microbial Target Interactions

The antifungal mechanisms of tetrazole derivatives often revolve around the disruption of the fungal cell membrane integrity and the inhibition of key enzymes. A primary target for many azole antifungal agents is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. mdpi.comacs.org Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising membrane function and inhibiting fungal growth. mdpi.com

Studies on novel tetrazole derivatives have shown that they can effectively inhibit ergosterol biosynthesis, leading to increased porosity of the cytoplasmic membrane. mdpi.com Some tetrazole derivatives have demonstrated potent activity against a range of pathogenic fungi, including various Candida species and Cryptococcus neoformans. acs.orgnih.gov In some cases, these compounds have shown superior activity to the established antifungal drug fluconazole. nih.gov Furthermore, some tetrazole derivatives have been observed to induce necrotic cell death in Candida albicans through interactions with the fungal membrane, leading to mitochondrial damage and reduced adhesion to host cells. nih.gov

Antiviral Interaction Mechanisms

The antiviral activity of tetrazole derivatives has been explored against a variety of viruses, including influenza virus, HIV, and hepatitis C virus (HCV). asianpubs.orgresearchgate.net The mechanisms of action are diverse and depend on the specific viral target. For influenza viruses, some tetrazole derivatives have been shown to inhibit the virus's RNA transcriptase, an enzyme crucial for viral replication. nih.gov In some instances, tetrazole analogs have demonstrated better inhibitory activity against this enzyme than phosphonoacetic acid. nih.gov

Molecular docking studies have suggested that certain tetrazole-containing compounds may target the M2 channel and polymerase basic protein 2 (PB2) of the influenza A virus. mdpi.com The interaction with the M2 channel is thought to be energetically favorable due to significant lipophilic interactions. mdpi.com Other studies have reported that some tetrazole derivatives exhibit moderate inhibitory activity against influenza A (H1N1) virus, with a selectivity index higher than that of the reference drug rimantadine. researchgate.netnih.gov The tetrazole moiety is often incorporated into larger molecular scaffolds to enhance their antiviral potential. researchgate.net

Antitumor and Antiproliferative Mechanisms

The anticancer properties of this compound and its derivatives are primarily attributed to their ability to interfere with cell division, a hallmark of cancer.

Tubulin Polymerization Inhibition and Cell Cycle Modulation

A significant mechanism of the antitumor activity of certain tetrazole derivatives is the inhibition of tubulin polymerization. mdpi.comnih.govnih.gov Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death). nih.govresearchgate.net

Several novel tetrazole derivatives have been designed as colchicine (B1669291) binding site inhibitors. nih.gov These compounds bind to the colchicine site on β-tubulin, preventing the polymerization of tubulin into microtubules. nih.gov This disruption of the microtubule network leads to mitotic arrest and has shown potent antiproliferative activity against various cancer cell lines, including glioblastoma. mdpi.comnih.govnih.govresearchgate.net Some of these compounds have exhibited greater potency than colchicine itself. nih.gov The antiproliferative effects are often selective for cancer cells, with lower toxicity observed in non-tumor cell lines. mdpi.comnih.govnih.gov

Apoptosis Induction Pathways

The induction of apoptosis, or programmed cell death, is a critical mechanism for many anticancer agents. While direct studies on the apoptotic pathways initiated by this compound are limited, research into its structural analogues provides significant insights. Derivatives of 1-aryl-1H-tetrazole have been identified as potent microtubule destabilizers, a well-established mechanism for triggering apoptosis.

One study detailed the design of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles as analogues of known microtubule-targeting agents. tandfonline.com The rationale was to replace a key structural ring with a 1H-tetrazole moiety, which can act as a hydrogen-bond acceptor. tandfonline.comnih.gov The resulting compounds were evaluated for their ability to inhibit the proliferation of various cancer cell lines.

The most potent compound from this series, identified as 6-31 , demonstrated significant antiproliferative activity against SGC-7901 (human gastric cancer), A549 (human lung cancer), and HeLa (human cervical cancer) cell lines. tandfonline.com Mechanistic studies confirmed that this compound exerts its effect by inhibiting tubulin polymerization, leading to the disorganization of the cellular microtubule network. tandfonline.com This disruption of microtubule dynamics causes cells to arrest in the G2/M phase of the cell cycle, a common prelude to the initiation of apoptosis. tandfonline.com Molecular docking studies further suggested that the tetrazole ring plays a crucial role in binding to the tubulin protein, forming hydrogen bonds with key amino acid residues like Asnβ258 and Lysβ352. nih.gov

The antiproliferative activities of selected 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazole derivatives are summarized below.

Table 1: Antiproliferative Activity (IC₅₀, µM) of Selected Tetrazole Derivatives

Compound ID Substituent (A-ring) Substituent (D-ring) SGC-7901 A549 HeLa
6-28 2-Cl 3,5-dimethoxyphenyl 0.890 1.12 1.54
6-29 2-F 3,5-dimethoxyphenyl 0.430 0.52 0.61
6-30 2-CH₃ 3,5-dimethoxyphenyl 0.110 0.15 0.13
6-31 2-CH₃ 3,4,5-trimethoxyphenyl 0.090 0.11 0.65

Data sourced from a study on 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as microtubule destabilizers. tandfonline.com

Kinase Inhibition Profiles (e.g., c-Met kinase)

Kinase inhibition is a primary focus in modern oncology drug discovery, with the c-Met receptor tyrosine kinase being a particularly attractive target due to its role in tumor cell growth, invasion, and angiogenesis. selleckchem.com While a wide variety of heterocyclic compounds have been investigated as c-Met inhibitors, specific data detailing the c-Met kinase inhibition profile of this compound or its direct derivatives are not extensively available in the current scientific literature.

The development of c-Met inhibitors often involves complex molecular scaffolds designed to fit specifically into the ATP-binding pocket of the kinase. selleckchem.com Although the tetrazole moiety is a versatile functional group in medicinal chemistry, its specific application for targeting the c-Met kinase active site in a structure akin to this compound has not been prominently reported. Therefore, a definitive kinase inhibition profile for this compound cannot be constructed at this time.

Other Investigated Mechanistic Activities (e.g., Enzyme Inhibition, Antihypertensive Receptor Antagonism)

Beyond apoptosis and kinase inhibition, derivatives of this compound have been explored for other mechanistic activities, notably enzyme inhibition and receptor antagonism.

Enzyme Inhibition: Cyclooxygenase-2 (COX-2)

A series of 1,5-diaryl-substituted tetrazoles, which share the core structure of the title compound, were synthesized and evaluated as potential inhibitors of cyclooxygenase (COX) enzymes. nih.gov The COX enzymes are key in the inflammatory pathway, and selective inhibition of the COX-2 isoform is a valuable therapeutic strategy for treating inflammation with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov

In this study, several 1,5-diaryl tetrazole derivatives demonstrated selective inhibitory activity against COX-2 over COX-1. The potency was influenced by the substitution patterns on the aryl rings. The most potent compound in the series, 3c (1-(4-methoxyphenyl)-5-(4-sulfamoylphenyl)-1H-tetrazole), exhibited a COX-2 IC₅₀ value of 2.0 µM. nih.gov This suggests that the 1,5-diaryl tetrazole scaffold is a viable template for developing selective anti-inflammatory agents. nih.gov

Table 2: COX-1 and COX-2 Inhibitory Activity of 1,5-Diaryl Tetrazole Derivatives

Compound ID R¹ (at N-1) R² (at C-5) COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (COX-1/COX-2)
3a 4-OCH₃ 4-F 8.1 200 0.04
3b 4-OCH₃ 4-Cl >100 100 -
3c 4-OCH₃ 4-SO₂NH₂ >100 2.0 >50
3d 4-Cl 4-F >100 10 >10
3e 4-Cl 4-SO₂NH₂ 0.42 4.3 0.09

Data sourced from a study on 1,5-diaryl-substituted tetrazoles as COX-2 inhibitors. nih.gov

Antihypertensive Receptor Antagonism

The tetrazole ring is a well-established pharmacophore in cardiovascular medicine, most notably as a key component of the "sartan" class of antihypertensive drugs. researchgate.netresearchgate.net These drugs function as angiotensin II receptor blockers (ARBs). Angiotensin II is a peptide hormone that causes vasoconstriction and an increase in blood pressure by binding to the angiotensin II type 1 (AT₁) receptor. nih.gov

The tetrazole ring in these drugs acts as a bioisostere for a carboxylic acid group. researchgate.netnih.gov This acidic mimic is crucial for binding to the AT₁ receptor and blocking the hypertensive actions of angiotensin II. nih.gov Many potent AT₁ receptor antagonists, such as Losartan and Candesartan, feature a biphenyl-tetrazole moiety. researchgate.netresearchgate.net This structural feature confers high metabolic stability and favorable pharmacokinetic properties compared to a simple carboxylic acid. nih.gov While this compound itself is not a marketed sartan, its 1,5-diaryl-tetrazole structure is fundamentally related to the active moieties of these important antihypertensive agents, highlighting the potential for compounds of this class to function as AT₁ receptor antagonists. nih.gov

Structure Activity Relationship Sar Studies of 1 4 Chlorophenyl 5 Phenyl 1h Tetrazole Analogues

Influence of Substituent Position and Electronic Properties on Biological Activity

The biological activity of 1,5-diaryl-1H-tetrazole analogues is highly sensitive to the nature and position of substituents on the two phenyl rings. Both the electronic properties (electron-donating or electron-withdrawing) and the steric effects of these substituents play a critical role in modulating the pharmacological profile of these compounds.

Research into a series of 1,5-diaryl-substituted tetrazoles as cyclooxygenase-2 (COX-2) inhibitors has provided valuable insights into these relationships. For instance, the presence of a 4-methylsulfonyl (SO₂CH₃) or 4-aminosulfonyl (SO₂NH₂) group on the phenyl ring at the N-1 position of the tetrazole is a common feature in many selective COX-2 inhibitors. nih.gov These groups are known to be crucial for binding to a secondary pocket in the COX-2 enzyme, which is not readily accessible in the COX-1 isoform, thus conferring selectivity.

The nature of the substituent on the phenyl ring at the C-5 position also significantly impacts activity. Studies have shown that modifications at the para position of this phenyl ring can fine-tune the inhibitory potency. For example, in a series of 1,5-disubstituted tetrazoles, introducing small alkyl and alkoxy groups at the para position of the 5-phenyl ring was explored. It was found that a 4-methyl group on the 5-phenyl ring, in combination with a 4-methylsulfonylphenyl group at the N-1 position, resulted in a compound with notable COX-2 inhibitory activity. nih.gov

Furthermore, the electronic nature of the substituents on the 5-phenyl ring can have a pronounced effect. In a study of pyrazole-based inhibitors, which are structurally related to tetrazoles, it was observed that electron-rich moieties on the phenyl ring were generally well-tolerated for inhibitory activity against meprin α and β, while electron-deficient groups like cyano led to a reduction in activity. researchgate.net This suggests that the electronic landscape of the C-5 phenyl ring is a key determinant of biological function.

The position of the substituent is equally important. Modifications at the para position of both phenyl rings are most extensively studied and often yield the most potent compounds. However, other substitution patterns have also been investigated. For example, in a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, the introduction of a bromine atom at the 5-position of the tetrazolyl-phenyl ring and a methoxy (B1213986) group at the 4-position of the benzamide (B126) phenyl ring resulted in a compound with high agonistic potency for the G protein-coupled receptor-35 (GPR35). nih.gov

Table 1: Influence of Substituents on the Biological Activity of 1,5-Diaryl-1H-Tetrazole Analogues

N-1 Phenyl Substituent (R1)C-5 Phenyl Substituent (R2)TargetObserved Activity
4-SO₂CH₃4-CH₃COX-2Potent and selective inhibition
4-SO₂NH₂4-OCH₃COX-2Selective inhibition
4-ClHVariousParent compound for SAR studies
4-SO₂CH₃4-FCOX-2Potent inhibition
4-SO₂CH₃4-OHCOX-2Moderate inhibition

Impact of Tetrazole Ring Substitutions on Mechanistic Profiles

Direct substitution on the tetrazole ring of 1-(4-chlorophenyl)-5-phenyl-1H-tetrazole is not a common strategy in SAR studies due to the inherent stability of the aromatic tetrazole ring. Instead, the "substitution" in this context often refers to the isomeric placement of the phenyl groups on the tetrazole ring or the bioisosteric replacement of the tetrazole moiety with other five-membered heterocycles. These modifications can have a profound impact on the mechanistic profile of the compounds.

The 1,5-disubstituted tetrazole scaffold is often considered a bioisostere of a cis-amide bond, a feature that can be crucial for its interaction with biological targets. researchgate.net This mimicry allows the tetrazole ring to orient the two aryl groups in a specific spatial arrangement that is favorable for binding to the active site of certain enzymes or receptors. The nitrogen atoms of the tetrazole ring can also participate in important hydrogen bonding interactions with the target protein. For instance, in the case of microtubule destabilizers, the nitrogen atoms at the 2- and 4-positions of the 1H-tetrazole ring were found to form hydrogen bonds with amino acid residues in the tubulin binding site, which was a key interaction for its activity. nih.gov

The importance of the tetrazole ring in the mechanistic profile is highlighted when it is replaced by other heterocyclic rings. For example, a study comparing the anti-leukemic activity of a compound containing a 1H-1,2,3-triazole ring with its 1H-tetrazole analogue found that the tetrazole-containing compound exhibited significantly enhanced cytotoxic potency. researchgate.netnih.gov This suggests that the electronic properties and hydrogen bonding capabilities of the tetrazole ring are superior for this particular biological target. The replacement of the tetrazole moiety with other carboxylic acid bioisosteres, such as 5-oxo-1,2,4-oxadiazole, has also been shown to dramatically decrease binding affinity in some cases, further emphasizing the unique contribution of the tetrazole ring to the mechanistic profile. researchgate.net

The regiochemistry of the substituents on the tetrazole ring is also a critical factor. For example, 1,5-disubstituted tetrazoles are mechanistically distinct from their 2,5-disubstituted isomers. The different positioning of the N-1 substituent relative to the C-5 substituent leads to a different three-dimensional shape and electronic distribution, which in turn affects how the molecule interacts with its biological target.

Computational SAR Approaches and Predictive Modeling

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, have become indispensable tools for elucidating the SAR of this compound analogues and for designing new, more potent compounds. These approaches provide valuable insights into the molecular interactions between the ligands and their biological targets, and they can help to predict the biological activity of novel compounds before their synthesis.

Molecular docking studies have been widely used to predict the binding modes of 1,5-diaryl-1H-tetrazole derivatives within the active sites of their target proteins. For example, docking studies of 1,5-disubstituted tetrazoles into the active site of cyclooxygenase-2 (COX-2) have revealed the importance of the 4-methylsulfonylphenyl group at the N-1 position for selective inhibition. nih.gov These studies have also shown how different substituents on the C-5 phenyl ring can influence the binding affinity and orientation of the molecule within the active site. In a study on inhibitors of the Abelson tyrosine-protein kinase (ABL), molecular docking was used to predict the interactions of novel 1,5-disubstituted-1H-tetrazoles, highlighting the importance of halogen and hydrophobic fragments for binding. nih.gov

QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For diaryl heterocyclic compounds structurally related to this compound, such as 1,5-diarylpyrazoles, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed. uobaghdad.edu.iq These models have successfully predicted the COX-2 inhibitory activity of new compounds and have provided a deeper understanding of the steric and electrostatic fields that are important for activity. For instance, these models can generate 3D contour maps that visualize regions where bulky or electropositive/electronegative substituents are likely to enhance or decrease biological activity.

Predictive modeling has also been applied to assess the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of tetrazole derivatives. ijbiotech.com By calculating various physicochemical and topological descriptors, it is possible to predict properties such as oral bioavailability, plasma protein binding, and potential toxicity. This information is crucial in the early stages of drug discovery to prioritize compounds with favorable pharmacokinetic and safety profiles. For example, computational tools can predict the LD50 (lethal dose, 50%) and other toxicity parameters, helping to guide the selection of less toxic lead compounds for further development.

Based on a comprehensive search for scientific literature, there is currently insufficient specific data available for the compound This compound to generate a thorough and scientifically accurate article that adheres to the provided outline.

The existing research predominantly focuses on a different isomer, 5-(4-chlorophenyl)-1H-tetrazole , particularly concerning its well-documented properties as a corrosion inhibitor. Furthermore, studies on the coordination chemistry of related structures often involve derivatives, such as 5-(allylthio)-1-(4-chlorophenyl)-1H-tetrazole , rather than the specific compound requested.

To maintain scientific accuracy and strictly adhere to the user's instructions—which explicitly forbid introducing information that falls outside the scope of the specified compound—it is not possible to provide detailed research findings for each of the requested subsections:

Coordination Chemistry and Emerging Applications of 1 4 Chlorophenyl 5 Phenyl 1h Tetrazole As a Ligand

Corrosion Inhibition Mechanisms via Surface Adsorption:The extensive body of research on tetrazole-based corrosion inhibitors focuses almost exclusively on the 5-(4-chlorophenyl)-1H-tetrazole isomer, and no data exists for the corrosion inhibition properties of 1-(4-chlorophenyl)-5-phenyl-1H-tetrazole.

Generating content for the requested article without specific supporting data for This compound would result in speculation and the inaccurate attribution of properties from related but distinct chemical compounds, thereby violating the core requirements of the prompt. Therefore, the article cannot be generated at this time.

Future Perspectives and Research Challenges for 1 4 Chlorophenyl 5 Phenyl 1h Tetrazole

Development of Innovative and Sustainable Synthetic Routes

The future of synthesizing 1-(4-chlorophenyl)-5-phenyl-1H-tetrazole lies in the development of environmentally benign and efficient methodologies. While traditional methods for creating tetrazole rings are established, emerging "green" chemistry principles are paving the way for more sustainable practices. nih.govdntb.gov.ua Future research will likely focus on several key areas:

Catalyst Innovation: The use of novel catalysts is a primary avenue for innovation. Research into chitosan-supported magnetic ionic liquid nanoparticles has shown promise for the synthesis of 1- and 5-substituted 1H-tetrazoles, offering high yields and catalyst reusability. rsc.org Similarly, nano-TiCl4·SiO2 has been demonstrated as an effective heterogeneous catalyst for the preparation of 5-substituted 1H-tetrazoles. scielo.org.za The application of such catalysts to the specific synthesis of this compound could significantly improve efficiency and sustainability.

Solvent-Free and Water-Mediated Reactions: A significant push in green chemistry is the reduction or elimination of hazardous organic solvents. dntb.gov.ua Methodologies such as ball milling, which involves grinding reactants together without a solvent, have been successfully applied to the synthesis of related heterocyclic compounds like 1-(4-chlorophenyl)pyrazolidin-3-one. researchgate.net Exploring similar mechanochemical or aqueous-based synthetic routes for this compound is a critical research challenge. acs.org

Multicomponent Reactions (MCRs): MCRs offer an atom-economical and step-efficient approach to complex molecules. beilstein-journals.org The Ugi and Passerini reactions, for example, have been adapted for the synthesis of various tetrazole derivatives. beilstein-journals.org Designing a multicomponent reaction that directly yields this compound would be a significant advancement, reducing waste and simplifying the synthetic process.

Table 1: Comparison of Conventional and Potential Sustainable Synthetic Methods
MethodConventional SynthesisPotential Sustainable Routes
Catalyst Often requires stoichiometric amounts of reagents. thieme-connect.comNanoparticle-based, biocatalysts, phase-transfer catalysts. rsc.orgscielo.org.za
Solvents Typically uses volatile organic compounds (VOCs). researchgate.netWater, supercritical fluids, ionic liquids, or solvent-free conditions. dntb.gov.uaresearchgate.net
Energy Input Often requires high temperatures and prolonged reaction times. acs.orgMicrowave irradiation, ultrasonication.
Byproducts Can generate significant amounts of waste.Minimal byproducts due to high atom economy (e.g., in MCRs). beilstein-journals.org

Deeper Elucidation of Molecular Targets and Mechanistic Biological Pathways

While the broader class of tetrazoles is known for a wide range of biological activities, the specific molecular targets and mechanistic pathways of this compound are not yet fully understood. thieme-connect.com Future research should be directed towards a comprehensive biological characterization of this compound.

A critical research challenge is to move beyond broad phenotypic screening to specific target identification. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to identify the proteins and cellular pathways with which this compound interacts.

Given that some tetrazole derivatives exhibit anticancer properties, investigating the effect of this compound on key cancer-related proteins is a logical starting point. researchgate.net For instance, molecular docking studies on related bis-tetrazole acetamides have suggested potential interactions with proteins like caspase-3, NF-KAPPA-B, and p53. researchgate.netconicet.gov.ar Similar investigations for this compound could reveal its potential as a modulator of these critical cellular targets.

Advanced Computational Modeling and Predictive Analytics for Derivatization

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel derivatives of this compound. The integration of advanced computational modeling and predictive analytics will be crucial in guiding synthetic efforts and prioritizing compounds for biological testing.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models for a series of analogs of this compound can help to identify the key structural features that are essential for a particular biological activity. These models can then be used to predict the activity of yet-to-be-synthesized derivatives.

Molecular Docking and Dynamics: Molecular docking simulations can predict the binding orientation and affinity of this compound and its derivatives to the active sites of various biological targets. researchgate.netconicet.gov.ar Subsequent molecular dynamics simulations can provide insights into the stability of the ligand-protein complex and the key interactions that govern binding.

Pharmacophore Modeling: By identifying the common structural features of a set of active tetrazole derivatives, a pharmacophore model can be constructed. This model can then be used to virtually screen large compound libraries to identify new molecules with the potential for similar biological activity.

Table 2: Computational Approaches for Drug Discovery with this compound
Computational MethodApplicationPotential Insights
QSAR Predict biological activity of derivatives.Identification of key structural motifs for activity.
Molecular Docking Predict binding mode and affinity to targets.Understanding of ligand-receptor interactions. researchgate.netconicet.gov.ar
Molecular Dynamics Simulate the dynamic behavior of the ligand-protein complex.Assessment of binding stability and conformational changes. conicet.gov.ar
Pharmacophore Modeling Identify essential features for biological activity.Virtual screening of compound libraries for new leads.

Exploration of Novel Applications in Interdisciplinary Fields

The unique chemical properties of the tetrazole ring suggest that this compound could have applications beyond medicinal chemistry. thieme-connect.com Future research should explore its potential in other interdisciplinary fields.

Materials Science: Tetrazole-containing compounds are known for their high nitrogen content and have been investigated as energetic materials. researchgate.netconicet.gov.ar The thermal stability and energetic properties of this compound could be explored for such applications. Furthermore, the ability of tetrazoles to coordinate with metal ions opens up possibilities in the design of novel coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic, magnetic, or optical properties.

Corrosion Inhibition: A study on the related compound, 5-(4-chlorophenyl)-1H-tetrazole, has demonstrated its effectiveness as a corrosion inhibitor for mild steel in acidic environments. bhu.ac.in It was found to act as a mixed-type inhibitor, with its adsorption on the steel surface following the Langmuir isotherm. bhu.ac.in Investigating the corrosion inhibition properties of this compound could lead to its use in industrial applications, such as in the oil and gas industry. bhu.ac.inresearchgate.net

Agrochemicals: The structural motifs present in this compound are found in some classes of pesticides. Future research could involve screening this compound and its derivatives for herbicidal, fungicidal, or insecticidal activities.

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-chlorophenyl)-5-phenyl-1H-tetrazole, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, such as cycloaddition reactions or nucleophilic substitution. For example, tetrazole derivatives are often synthesized using sodium azide and nitriles under acidic conditions. Key factors include:

  • Temperature : Reactions may require heating at 70–80°C to activate intermediates (e.g., in PEG-400 media) .
  • Catalysts : Bleaching Earth Clay (pH 12.5) has been used to enhance reaction efficiency in heterocyclic systems .
  • Solvent choice : Polar aprotic solvents like DMSO or acetonitrile stabilize reactive intermediates and improve regioselectivity .
    Yield optimization often involves TLC monitoring and recrystallization in solvents like ethyl acetate/hexane mixtures .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions (e.g., chemical shifts for aromatic protons at δ 7.2–7.8 ppm) .
  • IR spectroscopy : Absorbance bands for tetrazole rings (~1,500–1,600 cm1^{-1}) and C-Cl stretches (~750 cm1^{-1}) confirm functional groups .
  • Chromatography : HPLC or GC-MS validates purity (>95% is typical for research-grade compounds) .

Q. What are the primary reactivity patterns of the tetrazole ring in this compound?

The tetrazole ring exhibits:

  • Acid-base behavior : Deprotonation at N1 under basic conditions generates nucleophilic intermediates .
  • Electrophilic substitution : Electron-withdrawing groups (e.g., 4-chlorophenyl) direct reactions to specific positions on the phenyl rings .
  • Ring-opening reactions : Under strong reducing agents (e.g., LiAlH4_4), the tetrazole may convert to amines or other heterocycles .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., isomer formation) arise during synthesis, and how can they be controlled?

Contradictions in product distribution (e.g., 4a:5a = 1:1.2 in some tetrazole syntheses) stem from:

  • Thermodynamic vs. kinetic control : Prolonged heating favors thermodynamically stable isomers .
  • Steric effects : Bulky substituents on phenyl groups hinder certain reaction pathways .
    Resolution strategies:
    • Adjust reaction time and temperature to favor desired intermediates.
    • Use chiral catalysts or additives to enforce stereoselectivity .

Q. What computational methods are suitable for predicting the biological activity of this compound derivatives?

  • Docking studies : Molecular docking with enzymes (e.g., cyclooxygenase-2) predicts binding affinities .
  • QSAR models : Correlate substituent electronic parameters (e.g., Hammett constants) with antimicrobial or anticancer activity .
  • DFT calculations : Optimize geometries to assess stability and reactivity of tautomeric forms .

Q. How can conflicting bioactivity data from in vitro vs. in vivo studies be resolved for this compound?

Discrepancies may arise due to:

  • Metabolic instability : Phase I/II metabolism (e.g., hydroxylation of the chlorophenyl group) reduces efficacy .
  • Solubility limitations : Poor aqueous solubility (logP >3) hinders bioavailability .
    Methodological solutions:
    • Use prodrug strategies (e.g., esterification) to improve solubility .
    • Conduct ADMET profiling early in drug development pipelines .

Q. What are the mechanistic implications of substituent variation (e.g., fluorophenyl vs. chlorophenyl) on biological targets?

  • Electron-withdrawing effects : Chlorine enhances lipophilicity and membrane permeability compared to fluorine .
  • Steric interactions : Bulkier groups (e.g., trifluoromethyl) may disrupt target binding .
    Experimental validation:
    • Synthesize analogs with systematic substituent changes and test against enzyme panels .
    • Use X-ray crystallography to map ligand-protein interactions .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity for tetrazole derivatives, while others show negligible effects?

Potential reasons include:

  • Strain specificity : Activity may vary across bacterial species (e.g., Gram-positive vs. Gram-negative) .
  • Assay conditions : Differences in inoculum size, media, or incubation time affect MIC values .
    Standardization:
    • Follow CLSI guidelines for antimicrobial testing.
    • Include positive controls (e.g., ciprofloxacin) to benchmark results .

Methodological Recommendations

  • Synthesis : Prioritize microwave-assisted methods to reduce reaction times and improve yields .
  • Characterization : Combine XRD with spectroscopic data for unambiguous structural assignment .
  • Biological assays : Use 3D tumor spheroids or organoids to better mimic in vivo conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.